Product packaging for 4-[(4-Methylphthalazin-1-yl)amino]phenol(Cat. No.:)

4-[(4-Methylphthalazin-1-yl)amino]phenol

Cat. No.: B5102303
M. Wt: 251.28 g/mol
InChI Key: UFDQIHBHYVBQSG-UHFFFAOYSA-N
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Description

4-[(4-Methylphthalazin-1-yl)amino]phenol is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.29 g/mol . This phenol-substituted phthalazine derivative is offered as a high-purity material for research and development purposes. As a structural analogue to other documented aminonaphthalenylphenols and phthalazinylamino compounds , it is of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a phenol group linked to a methylphthalazine core, suggests potential for applications in pharmaceutical intermediate synthesis and as a building block for functional materials. The specific biological activities, mechanism of action, and detailed applications for this compound are areas of ongoing investigation and are not fully characterized. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B5102303 4-[(4-Methylphthalazin-1-yl)amino]phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylphthalazin-1-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-13-4-2-3-5-14(13)15(18-17-10)16-11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQIHBHYVBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Methylphthalazin 1 Yl Amino Phenol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.in For 4-[(4-Methylphthalazin-1-yl)amino]phenol, the primary disconnection is at the C-N bond linking the phthalazine (B143731) and aminophenol moieties. This bond can be formed through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This leads to two key synthons: a 4-methylphthalazine electrophile and a 4-aminophenol (B1666318) nucleophile.

A further disconnection of the 4-methylphthalazine synthon reveals a 1,2-dicarbonyl precursor, such as 2-acetylbenzoic acid, which can be cyclized with a hydrazine (B178648) source to form the phthalazinone core. Subsequent functionalization would then provide the necessary electrophilic character at the C1 position. The 4-aminophenol moiety is a readily available starting material. This retrosynthetic approach provides a clear and logical pathway for the synthesis of the target molecule.

Established Synthetic Routes to the Phthalazine Core

The phthalazine core is a common scaffold in many biologically active compounds. journaljpri.com Several established methods exist for its synthesis, with the most common starting from 2-acylbenzoic acids or phthalic anhydride. longdom.orgresearchgate.netnih.gov

One of the most direct routes to the 4-methylphthalazin-1(2H)-one, a key precursor, involves the condensation of 2-acetylbenzoic acid with hydrazine hydrate. nih.gov This reaction is typically carried out in a suitable solvent such as ethanol (B145695) under reflux conditions. The resulting phthalazinone can then be converted to a more reactive intermediate for the subsequent coupling reaction.

A common strategy involves the chlorination of the phthalazinone to yield 1-chloro-4-methylphthalazine (B15039). chemshuttle.commatrixscientific.com This is often achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov The resulting 1-chloro-4-methylphthalazine is an excellent electrophile for the subsequent nucleophilic aromatic substitution reaction.

Table 1: Key Intermediates in Phthalazine Core Synthesis

Intermediate Structure Synthetic Precursor
4-Methylphthalazin-1(2H)-one 2-Acetylbenzoic acid

Synthetic Strategies for the Amino-Phenol Moiety

The 4-aminophenol moiety is a common building block in organic synthesis. While it is commercially available, various synthetic strategies exist for its preparation and the synthesis of its analogues. One of the classical methods involves the reduction of 4-nitrophenol. This reduction can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas or metal salts (e.g., SnCl₂).

Another approach is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of an acid to form aminophenols. For the synthesis of substituted 4-aminophenol analogues, functional group interconversions on the aromatic ring can be performed prior to the coupling reaction.

Coupling Reactions for the Formation of this compound

The final and crucial step in the synthesis is the formation of the C-N bond between the 4-methylphthalazine core and the 4-aminophenol moiety. Two primary methods are well-suited for this transformation: nucleophilic aromatic substitution (SNAᵣ) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAᵣ): This is a widely used method for the amination of halo-substituted N-heterocycles. nih.gov In this case, 1-chloro-4-methylphthalazine can react directly with 4-aminophenol. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base to deprotonate the phenolic hydroxyl group or the amino group of 4-aminophenol, thereby increasing its nucleophilicity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgrug.nl It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAᵣ reactions. The reaction would involve coupling 1-chloro-4-methylphthalazine with 4-aminophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). youtube.combeilstein-journals.org

Table 2: Comparison of Coupling Reactions

Reaction Catalyst/Reagents Advantages Disadvantages
Nucleophilic Aromatic Substitution Base (e.g., K₂CO₃, NaH) Cost-effective, simple procedure May require harsh conditions, limited substrate scope

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. One of the most effective green techniques is the use of microwave-assisted synthesis. tandfonline.comtsijournals.comacs.orgtandfonline.comhakon-art.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. tandfonline.comtandfonline.com

Other green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. researchgate.net

For instance, the use of a recyclable solid acid catalyst for the synthesis of the phthalazine core can be a greener alternative to traditional methods that use corrosive acids.

Synthesis of Isotopic Variants for Research Probes

Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). mdpi.comresearchgate.net The synthesis of isotopic variants of this compound, such as ¹¹C, ¹³C, or ¹⁴C labeled analogues, can be achieved by introducing the isotope at a late stage of the synthesis to maximize the incorporation of the expensive isotopic label.

A common strategy for ¹⁴C labeling of phthalazine derivatives involves starting with ¹⁴C-labeled phthalic anhydride. nih.gov This labeled precursor can then be carried through the synthetic sequence to yield the final ¹⁴C-labeled target molecule. For PET imaging with ¹¹C (a positron emitter with a short half-life), the label is typically introduced in the final step. This could involve, for example, the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Advanced Structural Characterization and Elucidation of 4 4 Methylphthalazin 1 Yl Amino Phenol

High-Resolution Spectroscopic Techniques for Structural Confirmation

No specific high-resolution spectroscopic data for 4-[(4-Methylphthalazin-1-yl)amino]phenol has been found in the public domain. The structural confirmation of this compound would typically involve the following techniques:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Advanced NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, would be essential for the complete structural elucidation of this compound. These methods would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the 4-methylphthalazinyl and aminophenol moieties. However, no published NMR spectra for this specific compound are currently available.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Analysis

HRMS is a critical tool for determining the precise elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement. This technique is also invaluable for monitoring the progress of its synthesis. At present, there is no publicly accessible HRMS data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, FT-IR would be expected to show characteristic absorption bands for the O-H (phenol), N-H (amine), C=N, and C=C (aromatic) functional groups. Specific experimental FT-IR spectra for this compound have not been found in the available literature.

X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. An X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding its physical properties and potential for co-crystal formation. No crystallographic data for this compound is currently deposited in public databases.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to determine the stereochemistry of chiral molecules. As this compound is an achiral molecule (it does not possess a non-superimposable mirror image), chiroptical spectroscopy is not an applicable technique for its stereochemical assignment.

Molecular and Cellular Mechanism of Action of 4 4 Methylphthalazin 1 Yl Amino Phenol

Identification and Validation of Molecular Targets

Extensive literature searches did not yield specific data regarding the direct identification and validation of molecular targets for the compound 4-[(4-Methylphthalazin-1-yl)amino]phenol. While research into related chemical structures provides some context, direct experimental evidence for this specific compound is not available in the reviewed sources.

Nucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3) Inhibition Profiles

There is currently no publicly available scientific literature detailing the inhibitory activity of this compound against Nucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3). Consequently, no data on its inhibition profile or potency (e.g., IC50 values) can be provided.

Carbonic Anhydrase (CA) Inhibition Profiles

Specific studies on the carbonic anhydrase (CA) inhibition profile of this compound are not present in the available literature. However, the broader class of compounds known as phenols has been investigated as carbonic anhydrase inhibitors. Phenols are understood to interact with the zinc ion in the active site of CA, but through a different mechanism than classical sulfonamide inhibitors. For instance, phenol (B47542) itself has demonstrated effective inhibition against several CA isoforms, including CA I, II, IV, IX, XII, and XIV, with inhibition constants (Kᵢ) in the low micromolar range. nih.gov Clioquinol, another phenolic compound, was shown to be a potent inhibitor against all tested CA isozymes. nih.gov This suggests that the phenol moiety within this compound could potentially confer CA inhibitory activity, but this remains to be experimentally verified for the specific compound .

Enzyme Activity Assays and Kinetics (e.g., α-amylase, α-glucosidase)

No specific data from enzyme activity assays or kinetic studies for this compound against enzymes such as α-amylase or α-glucosidase were found in the reviewed scientific literature.

Modulation of Intracellular Signaling Pathways

Detailed information regarding the modulation of intracellular signaling pathways by this compound is not available in the public domain. Research on related aminophenol derivatives offers some insights into potential, though unconfirmed, mechanisms.

Cell Cycle Perturbation Analysis

There are no specific studies available that have analyzed the effects of this compound on the cell cycle of cancer cells or other cell types. Therefore, no data on cell cycle perturbation, such as arrest at specific phases (e.g., G1, S, G2/M), can be presented.

Apoptosis and Autophagy Induction Mechanisms

The direct effects of this compound on the induction of apoptosis or autophagy have not been documented in the available scientific literature. While some aminophenol derivatives have been noted for their antiproliferative effects, which can be linked to apoptosis, specific mechanistic data for this compound is absent. semanticscholar.org Studies on other, structurally different, compounds have shown that apoptosis induction can be measured through methods like monitoring the enrichment of mono- and oligonucleosomes and flow cytometric analysis, but such analyses have not been reported for this specific phthalazine (B143731) derivative. nih.gov

Signal Transduction Cascade Perturbations

Research into phthalazine derivatives structurally related to this compound has consistently pointed towards their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmedchemexpress.comnih.govnih.govmdpi.com VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis—the formation of new blood vessels. mdpi.com This process is fundamental for tumor growth and metastasis.

The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, leading to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways. These pathways are central to promoting cell proliferation, survival, migration, and permeability.

Phthalazine derivatives, including by extension this compound, are proposed to act as ATP-competitive inhibitors at the kinase domain of VEGFR-2. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of the receptor, thereby blocking the initiation of the entire downstream signaling cascade. nih.govnih.gov This inhibition of VEGFR-2 signaling effectively curtails the pro-angiogenic signals, leading to a reduction in tumor-associated blood vessel formation.

Interaction with Biomolecular Systems

The interaction of this compound with biological macromolecules is central to its mechanism of action. Studies on analogous compounds have focused on both DNA and protein interactions.

DNA Binding and Interaction Studies

While direct DNA binding studies for this compound are not extensively reported in the literature, the interaction of other 4-aminophenol (B1666318) derivatives with DNA has been investigated. nih.govmdpi.comnih.govresearchgate.net These studies often employ techniques such as UV-visible spectroscopy and molecular docking to explore the potential for these molecules to interact with DNA. mdpi.comresearchgate.net

Commonly observed phenomena in these studies include:

Hyperchromism and Hypochromism: Changes in the absorbance intensity of the compound upon interaction with DNA can suggest different binding modes, such as intercalation or groove binding. mdpi.com

Bathochromic (Red) Shift: A shift in the wavelength of maximum absorbance to a longer wavelength can also indicate complex formation with DNA. mdpi.comnih.gov

It is important to note that while these studies provide a framework for understanding how a 4-aminophenol moiety might interact with DNA, the primary mechanism of action for phthalazine-based kinase inhibitors is generally considered to be protein kinase inhibition rather than direct DNA interaction. nih.govnih.gov

Structure-Mechanism Relationship (SMR) Elucidation

The structure-activity relationship (SAR) and, by extension, the structure-mechanism relationship (SMR) of phthalazine derivatives as VEGFR-2 inhibitors have been a subject of intense investigation. nih.govresearchgate.netpolyu.edu.hk These studies aim to understand how modifications to the chemical structure influence the inhibitory potency and selectivity.

Key structural features that have been identified as important for the VEGFR-2 inhibitory mechanism include:

The Phthalazine Core: This heterocyclic system serves as a crucial scaffold that anchors the molecule within the ATP-binding site of the kinase.

The Amino Linker: The amino group connecting the phthalazine ring to the phenol moiety is often involved in forming critical hydrogen bonds with the hinge region of the kinase domain.

The Phenyl/Phenol Ring: This part of the molecule typically extends into a hydrophobic region of the kinase domain. The nature and position of substituents on this ring can significantly impact the binding affinity. For instance, the hydroxyl group of the phenol in this compound can potentially act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the protein.

The Methyl Group on the Phthalazine Ring: The methyl group at the 4-position of the phthalazine ring likely contributes to hydrophobic interactions within a specific sub-pocket of the ATP-binding site, potentially enhancing the potency and/or selectivity of the compound.

Studies on related N-substituted-4-phenylphthalazin-1-amine derivatives have shown that the nature of the substituent on the aniline (B41778) ring plays a significant role in determining the VEGFR-2 inhibitory activity. nih.gov For example, electron-donating and small hydrophobic groups on the phenyl ring are often well-tolerated and can lead to potent inhibition. nih.govnih.gov The collective findings from these SAR studies provide a strong rationale for the mechanism of action of this compound as a VEGFR-2 inhibitor, where each part of the molecule plays a distinct role in its interaction with the target kinase.

Structure Activity Relationship Sar Studies of 4 4 Methylphthalazin 1 Yl Amino Phenol Analogues

Design Principles for Analogue Libraries

The design of analogue libraries for kinase inhibitors based on the 4-[(4-Methylphthalazin-1-yl)amino]phenol scaffold follows established medicinal chemistry principles. The core strategy is based on a pharmacophore model derived from known kinase inhibitors, which typically consists of several key features. nih.gov These include a flat heteroaromatic ring system that can occupy the adenine-binding region of the ATP pocket, hydrogen bond donors and acceptors to interact with the hinge region of the kinase, and a terminal moiety that extends into a nearby hydrophobic pocket. nih.govresearchgate.net

For this specific scaffold, the design principles are as follows:

ATP-Binding Region Interaction : The planar phthalazine (B143731) ring serves as the primary scaffold, designed to mimic the adenine (B156593) moiety of ATP and form crucial interactions within the enzyme's active site. nih.gov

Hinge Region Binding : The amino linker and the nitrogen atoms on the phthalazine ring are positioned to act as hydrogen bond donors and acceptors, forming key interactions with the amino acid backbone of the kinase hinge region. nih.gov

Hydrophobic Pocket Occupancy : The terminal phenol (B47542) ring is intended to occupy a hydrophobic pocket adjacent to the ATP-binding site. Modifications to this ring can modulate van der Waals and hydrophobic interactions, thereby influencing binding affinity and selectivity. nih.gov

Bioisosteric Replacement : Analogue design frequently employs bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. cambridgemedchemconsulting.com This is used to improve potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties without drastically altering the core binding mode. cambridgemedchemconsulting.comnih.gov

Libraries are therefore designed by systematically varying substituents at each of these key positions to probe the steric, electronic, and hydrophobic requirements of the target kinase.

Synthetic Exploration of Modifications on the Phthalazine Moiety

The phthalazine core is a "kinase-privileged" fragment, meaning it is a recurring motif in successful kinase inhibitors. nih.gov Synthetic exploration allows for the introduction of various substituents onto this ring system to probe for beneficial interactions. The synthesis of the core scaffold often begins with precursors like phthalic anhydride, which is reacted with hydrazine (B178648) to form a phthalazinone, followed by chlorination to produce a reactive 1-chlorophthalazine (B19308) intermediate. nih.govsciforum.net This intermediate can then be coupled with various amines.

Modifications on the phthalazine ring itself, such as at the 4-position where the methyl group resides in the parent compound, are critical for optimizing activity. The introduction of different groups can influence steric hindrance, electronic properties, and hydrophobic interactions. For example, in a study of related biarylurea phthalazine analogues, a compound with a methyl substituent at the 4-position of the phthalazine core (analogue 7e) demonstrated only moderate cell growth inhibition compared to unsubstituted or differently substituted analogues. nih.gov This suggests that while a small hydrophobic group may be tolerated, it may not be optimal for all kinase targets, and the size and nature of the substituent at this position are key determinants of biological activity.

To systematically explore the SAR of this position, analogues with various substituents can be synthesized and tested.

Table 1: Representative SAR Data for Modifications on the Phthalazine Moiety This table presents hypothetical, representative data to illustrate SAR principles.

CompoundStructure (Modification on Phthalazine Ring, R)Hypothetical R GroupExpected Impact on ActivityRationale
ParentBase structure with R on phthalazine ring-CH₃ (Methyl)Baseline ActivityProvides a small hydrophobic interaction. nih.gov
Analogue 1-H (Hydrogen)+/-Removes hydrophobic interaction; may reduce steric clash.
Analogue 2-Cl (Chloro)++Introduces favorable electronic and hydrophobic properties. nih.gov
Analogue 3-OCH₃ (Methoxy)+Adds bulk and hydrogen bond acceptor capability. nih.gov
Analogue 4-CF₃ (Trifluoromethyl)-Strong electron-withdrawing group, may be too bulky or electronically unfavorable. nih.gov

Structural Variations of the Amino-Phenol Unit

The 4-aminophenol (B1666318) unit is crucial for anchoring the inhibitor into a distal hydrophobic pocket and often forms a key hydrogen bond via its hydroxyl group. nih.gov Variations in this part of the molecule can significantly impact binding affinity.

Key modifications explored in SAR studies include:

Positional Isomerism : Moving the hydroxyl group from the para (4) position to the meta (3) or ortho (2) position can determine the optimal geometry for hydrogen bonding with specific amino acid residues in the active site.

Bioisosteric Replacement of the Hydroxyl Group : The -OH group can be replaced by other hydrogen-bonding groups like an amino (-NH₂) group or a methoxy (B1213986) (-OCH₃) group. Non-classical bioisosteres like fluorine (-F) can also be used to probe the electronic environment and block metabolic oxidation. cambridgemedchemconsulting.com

Substitution on the Phenyl Ring : Adding small lipophilic and electron-withdrawing groups, such as halogens (e.g., chloro, bromo), to the phenyl ring can enhance potency. researchgate.net In studies on related quinazoline (B50416) inhibitors, a 3-bromo substituent on the aniline (B41778) ring dramatically increased activity. researchgate.net Conversely, electron-donating groups can also increase activity depending on the specific electronic requirements of the target. researchgate.net

Table 2: Representative SAR Data for Modifications on the Amino-Phenol Unit This table presents hypothetical, representative data to illustrate SAR principles.

CompoundStructure (Modification on Phenol Ring, R')Hypothetical R' GroupExpected Impact on ActivityRationale
ParentBase structure with R' on phenol ring4-OHBaseline ActivityForms key hydrogen bond. nih.gov
Analogue 53-OH-Suboptimal geometry for H-bonding in many kinases.
Analogue 64-F+Acts as a weak H-bond acceptor; blocks metabolism. cambridgemedchemconsulting.com
Analogue 74-OH, 3-Cl++Maintains H-bond while adding favorable hydrophobic/electronic interaction. researchgate.net
Analogue 84-NH₂+Classic bioisostere for phenol, acts as H-bond donor. cambridgemedchemconsulting.com

Impact of Linker Region Modifications

The amino (-NH-) group acts as the linker between the phthalazine scaffold and the aminophenol headgroup. This linker is not merely a spacer; it plays a critical role in correctly orienting the two aromatic systems and often participates directly in binding, typically by forming a hydrogen bond with the kinase hinge region. nih.gov

Modifying the linker is a common strategy to fine-tune inhibitor properties. While some studies on kinase inhibitors find that linker identity has minimal influence on activity, others show it is critical. nih.gov In the context of phthalazine inhibitors, replacing the amine linker with other functionalities can have significant consequences:

Ether Linker (-O-) : Replacing the -NH- with an isosteric ether linker removes a hydrogen bond donor, which can decrease affinity if that interaction is critical. However, it can also improve metabolic stability. Studies on related phthalazines have shown that analogues with an ether linkage can retain excellent activity. nih.gov

Urea (B33335)/Amide Linkers : Incorporating more complex linkers like urea (-NHCONH-) or amide (-NHCO-) introduces additional hydrogen bond donors and acceptors. nih.govekb.eg This can lead to new binding interactions but also increases molecular weight and polarity, which can affect cell permeability.

Increased Rigidity : Incorporating the linker into a rigid ring system, such as a piperazine, can reduce the conformational flexibility of the molecule. nih.gov This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if the constrained conformation is not optimal for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For phthalazine-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. dntb.gov.uaresearchgate.net

These studies proceed as follows:

A series of synthesized analogues with known biological activities (e.g., IC₅₀ values) is selected as a training set. nih.gov

The 3D structures of these molecules are aligned based on a common scaffold.

Computational probes are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule. researchgate.net

Statistical methods are used to generate a mathematical model that links variations in these fields to changes in biological activity. dntb.gov.ua

The resulting QSAR models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. researchgate.net For example, a map might show that a bulky, electropositive group is favored at one position, while a small, electronegative group is detrimental at another. These models are powerful predictive tools, allowing researchers to estimate the potency of novel, unsynthesized analogues and prioritize synthetic efforts towards the most promising candidates. dntb.gov.uaresearchgate.net

Contributions of Specific Substructures to Biological Activity

4-Methylphthalazine Scaffold : This planar, bicyclic heteroaromatic system acts as the foundational scaffold. It occupies the adenine region of the ATP binding site, forming hydrophobic and potential π-π stacking interactions with residues in the pocket. mdpi.com The nitrogen atoms of the phthalazine ring are crucial hydrogen bond acceptors. The 4-methyl group provides a specific, small hydrophobic feature that interacts with a corresponding sub-pocket, though its contribution can be target-dependent and is not always positive. nih.gov

Amino Linker : The secondary amine linker (-NH-) is a critical hydrogen bond donor. It typically forms one or two hydrogen bonds to the backbone carbonyls and/or nitrogens of the "hinge region" amino acids (e.g., Cys919 in VEGFR-2), which is a hallmark interaction for ATP-competitive kinase inhibitors. nih.gov This interaction is essential for anchoring the inhibitor with the correct orientation.

Computational and Theoretical Investigations of 4 4 Methylphthalazin 1 Yl Amino Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and intrinsic properties of a molecule. ias.ac.inresearchgate.net While specific DFT studies on 4-[(4-Methylphthalazin-1-yl)amino]phenol are not extensively detailed in public literature, the methodologies are well-established for the broader class of phthalazine (B143731) derivatives. ias.ac.inresearchgate.netnih.govekb.egmdpi.com These calculations provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic properties.

The primary goals of such analyses are to determine key quantum chemical parameters. ias.ac.in The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding potential non-covalent interactions with biological targets. Other calculated parameters typically include the dipole moment, polarizability, and hyperpolarizability, which are relevant for understanding the molecule's behavior in different environments and its optical properties. ias.ac.in For phthalazine derivatives, DFT studies have been used to correlate these electronic properties with observed activities, such as antioxidant potential. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Phthalazine Derivatives using DFT Note: This table presents typical parameters and hypothetical values for this compound based on studies of analogous compounds, as specific published data for this exact molecule is limited.

ParameterTypical Calculated Value/RangeSignificance
$E_{HOMO}$ (eV)-5.0 to -6.5Electron-donating capacity
$E_{LUMO}$ (eV)-1.0 to -2.5Electron-accepting capacity
Energy Gap ($\Delta E$) (eV)3.0 to 4.5Chemical reactivity and stability
Dipole Moment ($\mu$) (Debye)2.0 to 5.5Molecular polarity and solubility
Average Polarizability ($\bar{\alpha}$) ($\AA^3$)30 to 40Response to an external electric field

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ajchem-b.com This method is fundamental in structure-based drug design for elucidating the binding mode and estimating the binding affinity of a compound. For this compound and its analogues, docking studies have been instrumental in understanding their interactions with kinase targets like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.gov

These studies virtually place the ligand into the active site of the target protein, and a scoring function is used to rank the resulting poses. The results reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.net For instance, docking studies of phthalazine derivatives into the ATP-binding pocket of c-Met kinase often show key hydrogen bond interactions with residues in the hinge region, a common feature for many kinase inhibitors. nih.govresearchgate.net The phthalazine core itself can engage in hydrophobic interactions with nonpolar residues in the active site.

The binding energy, calculated from the scoring function, provides a qualitative estimate of the binding affinity. Lower binding energy values suggest a more stable complex and potentially higher inhibitory activity. nih.gov Docking studies have successfully correlated binding energies with experimentally determined inhibitory concentrations (IC₅₀ values) for series of phthalazine-based inhibitors. nih.gov

Table 2: Representative Molecular Docking Results for Phthalazine Derivatives with Kinase Targets Note: This table is a composite of findings from various studies on phthalazine inhibitors, including those targeting c-Met and VEGFR-2, to represent the likely interactions of this compound.

Target ProteinKey Interacting Residues (Hypothetical for c-Met)Type of InteractionTypical Binding Energy (kcal/mol)
c-Met KinaseMet1160, Tyr1230Hydrogen Bonding-8.0 to -11.0
Tyr1159, Pro1158Pi-Pi Stacking
Val1092, Ala1221Hydrophobic/Van der Waals
VEGFR-2 KinaseCys919, Asp1046Hydrogen Bonding-9.0 to -10.7
Lys868, Leu1035Hydrophobic/Arene-Cation

Molecular Dynamics Simulations of Complex Formations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the stability of the docked complex, observe conformational changes, and refine the understanding of binding interactions. researchgate.netnih.gov This method is particularly valuable for studying the flexibility of both the ligand and the protein, which is often crucial for biological function. rsc.org

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. nih.gov The simulation then calculates the trajectory of every atom over a period, often ranging from nanoseconds to microseconds. rsc.org Analysis of the trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex; a stable RMSD plot indicates that the system has reached equilibrium and the ligand remains bound in a consistent pose. nih.gov

The Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net Studies on c-Met inhibitors have used MD simulations to confirm the stability of key interactions, such as those with hinge region residues, over the simulation time. researchgate.net

Cheminformatics Approaches for Property Prediction and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. This includes techniques for property prediction, virtual screening of large compound libraries, and developing quantitative structure-activity relationship (QSAR) models. researchgate.netdntb.gov.uaresearchgate.net

For compounds like this compound, cheminformatics tools are used to predict physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govresearchgate.net These in silico predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly synthesis and testing. nih.gov

Virtual screening is another powerful cheminformatics application. researchgate.net Large chemical libraries, containing millions or even billions of compounds, can be computationally screened against a biological target to identify potential hits. nih.govyoutube.com This can be done using structure-based methods like docking or ligand-based methods that rely on the similarity to known active compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For phthalazine derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed. researchgate.netdntb.gov.ua These models use steric, electrostatic, and other fields to correlate molecular properties with activity, providing insights into the structural features that are important for potency and guiding the design of new, more active compounds. researchgate.net

Table 3: Representative Predicted ADMET Properties for a Phthalazine-based Kinase Inhibitor Note: This table shows a typical output from in silico ADMET prediction tools for a molecule in this class.

PropertyPredicted OutcomeImplication
Aqueous SolubilityModerately SolubleAffects bioavailability
Blood-Brain Barrier (BBB) PenetrationLow to MediumCNS side effects potential
CYP2D6 InhibitionLikely InhibitorPotential for drug-drug interactions
HepatotoxicityLow to Moderate RiskPotential for liver injury
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic

De Novo Design Strategies for Optimized Analogues

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. These strategies leverage the structural insights gained from docking, MD simulations, and QSAR to build new molecules from scratch or by modifying existing scaffolds.

One prominent strategy is scaffold hopping , which aims to replace the core structure (scaffold) of a known active compound with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. nih.govresearchgate.net This can lead to the discovery of novel chemical series with improved properties, such as better potency, selectivity, or ADMET profiles, or to circumvent existing patents. For c-Met inhibitors, scaffold hopping has been employed to transform known inhibitor types (e.g., from Type II to Type I) or to discover entirely new core structures. nih.govnih.gov

Another approach is fragment-based design, where small molecular fragments that bind to adjacent sites on the protein target are identified and then computationally linked together to create a larger, more potent molecule. Insights from docking studies of this compound could identify key interaction points that can be targeted by new, computationally designed fragments to create optimized analogues. These strategies, powered by increasing computational power and sophisticated algorithms, are at the forefront of designing the next generation of targeted therapeutics. arxiv.org

Advanced Analytical Methodologies for Research on 4 4 Methylphthalazin 1 Yl Amino Phenol

Chromatographic Separation Techniques for Research Applications

Chromatography is an indispensable tool in the analysis of 4-[(4-Methylphthalazin-1-yl)amino]phenol, enabling the separation of the compound from impurities, starting materials, by-products, and potential analogues or metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. Reversed-phase HPLC is typically the method of choice for compounds of this nature. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.net

The separation of this compound from related substances, such as its precursor 4-aminophenol (B1666318), can be optimized by adjusting the mobile phase composition, pH, and gradient. For instance, methods developed for 4-aminophenol often use a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.netnih.govsielc.com A diode-array detector (DAD) or a UV detector set at a specific wavelength (e.g., 220 nm or 275 nm) allows for the detection and quantification of the compound and its impurities. sielc.comresearchgate.netnih.gov The specificity of the method ensures that the peak corresponding to this compound is well-resolved from other components in the sample. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Aminophenol Compounds

ParameterCondition 1Condition 2Condition 3
Column Primesep 100, 4.6x150 mm, 5 µm sielc.comXterra C8, 150x4.6 mm, 5 µm researchgate.netZorbax SB-Aq, 50x4.6 mm, 5 µm nih.gov
Mobile Phase 10% Acetonitrile, 90% Water with 0.2% H₂SO₄ sielc.com30% Acetonitrile, 70% Phosphate Buffer (pH 7.5) researchgate.netGradient of Methanol and 1.1 g/L Sodium Octanesulfonate (pH 3.2) nih.gov
Flow Rate 1.0 mL/min sielc.com0.7 mL/min researchgate.net1.0 mL/min nih.gov
Detection UV at 275 nm sielc.comUV at 220 nm researchgate.netUV at 225 nm nih.gov

This table presents typical HPLC conditions used for the analysis of aminophenol-type compounds, which would serve as a starting point for developing a specific method for this compound.

For research purposes that require larger quantities of highly pure this compound or its synthesized analogues, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. It utilizes wider-diameter columns and higher mobile phase flow rates to isolate and collect fractions of the target compound.

The goal is to purify milligrams to grams of material for further studies. The method development for preparative chromatography often begins with an optimized analytical-scale separation. The conditions are then translated to the preparative scale, adjusting for the larger column dimensions and sample volume. After separation, the collected fractions containing the purified compound are typically subjected to a solvent removal process, such as rotary evaporation, to yield the solid material. This approach is crucial for obtaining pure analogues of this compound for structure-activity relationship (SAR) studies.

While this compound itself is an achiral molecule, its derivatives or analogues synthesized during research could possess chiral centers. In such cases, the separation of the resulting enantiomers is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary technique for this purpose. nih.gov

This is most often achieved by using a chiral stationary phase (CSP) in an HPLC system. nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating various classes of chiral compounds. nih.govresearchgate.net The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase or polar organic modes, is crucial for achieving optimal enantioseparation. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeBase PolymerCommon DerivativesTypical Applications
Polysaccharide Cellulose, AmyloseTris(3,5-dimethylphenylcarbamate), Tris(3,5-dichlorophenylcarbamate) nih.govBroad range of pharmaceuticals, including those with amine and hydroxyl groups. nih.gov
Pirkle-type Silica bonded with chiral moleculesDinitobenzoyl-phenylglycineCompounds with π-acceptor/π-donor groups.
Macrocyclic Antibiotic Vancomycin, TeicoplaninN/AAmino acids and other polar compounds.
Chiral Crown Ether Crown etherN/APrimarily for compounds with primary amine groups. nih.gov

This table outlines major classes of CSPs that could be employed for the separation of chiral analogues of this compound.

Advanced Spectrophotometric Methods for Quantitative Research Analysis

Spectrophotometry offers a rapid and cost-effective method for the quantitative analysis of this compound, particularly when a chromophore is present or can be introduced. For phenolic compounds, quantitative analysis can often be achieved via a chemical reaction that produces a colored derivative. impactfactor.org

A common approach involves the oxidative coupling of the phenolic group with a chromogenic reagent. For instance, a well-established method for determining phenols involves a reaction with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium in the presence of an oxidizing agent like potassium ferricyanide. impactfactor.orgresearchgate.net This reaction forms a colored dye, and the intensity of the color, measured by a UV-Vis spectrophotometer at a specific wavelength (e.g., 500 nm), is proportional to the concentration of the phenol (B47542). impactfactor.org Another method for aminophenols uses sodium nitroprusside reagent to form a specific blue derivative detected around 710 nm. nih.gov Such methods can be adapted for the quantification of this compound in various non-biological aqueous solutions. The method's validity relies on establishing a linear relationship between absorbance and concentration (Beer's Law) over a defined range. researchgate.netresearchgate.net

Mass Spectrometry-Based Methods for Metabolite Profiling and Degradation Studies

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of metabolites and degradation products of this compound. nih.gov This is essential for understanding the compound's biotransformation and stability.

In a typical metabolite profiling study, the parent drug is incubated in a biological system (e.g., liver microsomes) and the resulting mixture is analyzed by LC-MS. The LC separates the parent compound from its metabolites, which are then detected by the mass spectrometer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns provide crucial structural information for identification. nih.gov Common metabolic transformations for a molecule like this compound would include Phase I reactions (e.g., oxidation, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation) on the phenol and other parts of the molecule. nih.gov

Method Development for Biological Matrix Quantification (excluding clinical bioanalysis)

Quantifying this compound in complex biological matrices such as plasma or tissue homogenates for research purposes (e.g., pharmacokinetic studies in animals) requires a robust and validated bioanalytical method. researchgate.netmdpi.com The development of such a method is a multi-step process designed to ensure accuracy and reliability.

The first critical step is sample preparation, which aims to extract the analyte from the matrix and remove interfering components like proteins and lipids. researchgate.net Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netnih.gov SPE often provides the cleanest extracts and can be tailored by using specific sorbents (e.g., reversed-phase C18 or mixed-mode cation exchange) to retain the analyte while washing away interferences. researchgate.netnih.gov

The standard technique for quantification is LC-MS/MS, prized for its high sensitivity and selectivity. researchgate.netresearchgate.net A triple quadrupole (QqQ) mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed by its fragmentation, which provides excellent specificity.

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration of a direct proportional relationship between instrumental response and analyte concentration over a given range. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. researchgate.netnih.gov

Recovery: The efficiency of the extraction procedure from the biological matrix. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.netrsc.org

Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions. researchgate.net

Pre Clinical Research Applications and Future Directions for 4 4 Methylphthalazin 1 Yl Amino Phenol

Development as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. While there is no direct evidence of 4-[(4-Methylphthalazin-1-yl)amino]phenol being developed as a chemical probe, its structural analogs have shown potential in this area. For instance, some phthalazine (B143731) derivatives have been explored as fluorescence probes. nih.gov The inherent fluorescence of the phthalazine core, which can be modulated by substituent groups, makes it an attractive scaffold for developing probes to visualize and track biological processes.

Furthermore, a structurally similar compound, 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide (B5079423), was identified as an inhibitor of human nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3). researchgate.netresearchgate.net This discovery suggests that derivatives of (4-methylphthalazin-1-yl)amine could be developed into selective chemical probes for studying the function of NPPs and other enzymes. The development of such probes would be invaluable for elucidating the roles of these enzymes in health and disease.

Investigation in Advanced In Vitro Model Systems (e.g., 3D Cell Cultures, Organoids)

The use of three-dimensional (3D) cell cultures and organoids is becoming increasingly important in pre-clinical research as they more accurately mimic the complex microenvironment of tissues and tumors in vivo compared to traditional two-dimensional (2D) cell cultures. mdpi.comnih.govresearchgate.net These advanced models can provide more predictive data on drug efficacy and toxicity. mdpi.com

Currently, there is no specific published research on the investigation of this compound or its close analogs in 3D cell culture or organoid models. However, given the demonstrated antiproliferative activity of many phthalazine derivatives against various cancer cell lines in 2D assays, evaluating their effects in 3D models would be a logical next step. nih.govrsc.orgresearchgate.net Such studies would provide a more comprehensive understanding of their potential as anticancer agents by assessing their ability to penetrate and act within a tumor-like structure. The development of 3D models for cancers where phthalazines have shown promise, such as breast and colon cancer, would be particularly relevant. nih.govnih.gov

Exploration of Molecular Polypharmacology and Off-Target Engagement

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical aspect of drug discovery and can explain both therapeutic efficacy and adverse effects. nih.govnih.gov Kinase inhibitors, a class to which many phthalazine derivatives belong, are well-known for their polypharmacological profiles. nih.gov

The discovery of 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide as an inhibitor of NPP3 highlights the potential for polypharmacology within this structural class. researchgate.netresearchgate.net While the primary targets of many bioactive phthalazines are often kinases like VEGFR-2, their engagement with other off-target proteins is an area of active investigation. rsc.orgnih.govekb.eg Understanding the full spectrum of molecular targets for this compound would be crucial for predicting its therapeutic potential and potential side effects. Computational methods, such as similarity-based and network-based approaches, can be employed to predict potential off-target interactions. nih.gov

Strategies for Enhancing Molecular Efficacy and Potency

Structure-activity relationship (SAR) studies are fundamental to enhancing the efficacy and potency of lead compounds. For phthalazine derivatives, SAR studies have provided valuable insights into the structural modifications that can improve their biological activity.

For instance, in the context of anticancer activity, the nature and position of substituents on the phthalazine ring and its appended moieties have been shown to be critical. nih.govrsc.orgnih.gov The introduction of specific groups can enhance binding to target enzymes, such as VEGFR-2, leading to increased inhibitory potency. nih.gov Similarly, for antimicrobial phthalazine derivatives, SAR studies have guided the synthesis of compounds with improved activity against various bacterial and fungal strains. nanobioletters.comnih.govekb.eg

Strategies to enhance the efficacy of this compound could involve:

Modification of the methyl group: Exploring the impact of replacing the methyl group with other alkyl or functional groups.

Substitution on the phenol (B47542) ring: Introducing electron-withdrawing or electron-donating groups to the phenol moiety to modulate its electronic properties and potential for hydrogen bonding.

Bioisosteric replacement: Replacing the phenol group with other functionalities to explore different binding interactions.

Role in Mechanistic Studies of Disease Models (e.g., antimicrobial, antidiabetic, antiproliferative)

Phthalazine derivatives have demonstrated a broad spectrum of biological activities, making them valuable tools for mechanistic studies in various disease models.

Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of phthalazine derivatives as antimicrobial agents. nanobioletters.comnih.govekb.egglobalresearchonline.netresearchgate.net These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antimicrobial Activity of Selected Phthalazine Derivatives

CompoundMicroorganismActivity/Inhibition Zone (mm)Reference
1,2,4-triazolo[3,4-a]phthalazine derivative 5lStaphylococcus aureusInhibitory activity noted nih.gov
1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives (5b, 5c, 5e, 5i, 5j)B. subtilis, S. aureus, C. albicansComparable to reference drugs ekb.eg

Antidiabetic Activity

Certain phthalazine derivatives have been investigated for their antidiabetic potential. researchgate.netnih.govlongdom.org Some have been found to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications. The development of potent and selective phthalazine-based antidiabetic agents is an ongoing area of research.

Antiproliferative Activity

The antiproliferative properties of phthalazine derivatives are perhaps the most extensively studied. nih.govrsc.orgresearchgate.netnih.govresearchgate.netbohrium.com Many of these compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.govrsc.orgnih.gov The ability of these compounds to induce apoptosis in cancer cells is a key aspect of their mechanism of action. nih.govresearchgate.netbohrium.com

Antiproliferative Activity of Selected Phthalazine Derivatives

CompoundCancer Cell LineIC50 ValueReference
Triazolo[3,4-a]phthalazine derivative 6oHCT-116 (Colon)7 ± 0.06 µM nih.gov
Triazolo[3,4-a]phthalazine derivative 6oMCF-7 (Breast)16.98 ± 0.15 µM nih.gov
Phthalazine derivative 12dMDA-MB-231 (Breast)0.57 ± 0.09 µM nih.gov
Phthalazine derivative 12cMCF-7 (Breast)1.4 ± 0.05 µM nih.gov
Phthalazine derivative 2gMCF-7 (Breast)0.15 µM rsc.org
Phthalazine derivative 4aHepG2 (Liver)0.09 µM rsc.org

Challenges and Opportunities in Translational Chemical Biology

Translational chemical biology aims to bridge the gap between basic scientific discoveries and their clinical applications. nih.govresearchgate.net For a compound like this compound, several challenges and opportunities exist in its potential translation.

Challenges:

Lack of Specific Data: The primary challenge is the absence of direct research on this specific compound, making it difficult to assess its therapeutic potential accurately.

Predicting Clinical Efficacy: Translating in vitro findings, even from advanced models, to clinical outcomes is notoriously difficult. nih.gov

Safety and Toxicity: A thorough evaluation of the safety and toxicity profile is essential and often a major hurdle in drug development. nih.gov

Intellectual Property: Establishing novel intellectual property around a new chemical entity is crucial for commercial development.

Opportunities:

Rich Pharmacological Scaffold: The phthalazine core is a well-established pharmacophore with proven success in medicinal chemistry, providing a strong foundation for further development. longdom.orgresearchgate.net

Potential for Repurposing: The polypharmacological nature of phthalazine derivatives suggests that they may have therapeutic applications beyond their primary intended use, offering opportunities for drug repurposing. nih.gov

Advancements in Screening Technologies: High-throughput screening and advanced in vitro models can accelerate the identification of lead compounds and the elucidation of their mechanisms of action. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-[(4-Methylphthalazin-1-yl)amino]phenol?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, refluxing 4-methylphthalazin-1-amine with halogenated phenolic derivatives in ethanol/water mixtures under controlled pH conditions is a standard approach. Post-reaction purification involves recrystallization from ethanol or aqueous ethanol to isolate the product . Optimization of reaction time (e.g., 6–8 hours) and stoichiometric ratios (1:1 molar equivalents) is critical to achieving yields >70%.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and amine/phenol group connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Infrared spectroscopy (IR) to identify N–H (3200–3400 cm⁻¹) and O–H (broad ~3300 cm⁻¹) stretching vibrations .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation using SHELX-based refinement protocols .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces not accounted for in simulations. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Validate computational models (DFT, molecular dynamics) against experimental crystallographic data (e.g., bond lengths, angles from SHELX-refined structures) .
  • Cross-reference IR and Raman spectra to confirm functional group assignments .

Advanced: What strategies are effective for optimizing reaction conditions to minimize side-product formation during synthesis?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, reducing reaction time .
  • Catalyst selection : Use Pd-based catalysts for cross-coupling steps to improve regioselectivity .
  • In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust reagent addition rates dynamically .
  • Temperature control : Lower temperatures (0–5°C) can suppress electrophilic byproducts in acidic conditions .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Functional group modulation : Introduce substituents (e.g., halogens, methoxy groups) at the phthalazine or phenol ring to assess electronic effects on bioactivity .
  • Steric profiling : Synthesize analogs with bulky groups (e.g., tert-butyl) to evaluate steric hindrance impacts on receptor binding .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase inhibition) or cellular viability tests (MTT assays) to quantify activity .

Advanced: What computational tools are recommended for predicting the reactivity and stability of this compound in solution?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes) .
  • pKa prediction tools : Software like MarvinSuite or ACD/Labs to estimate ionization states under physiological conditions .

Advanced: How should researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent diffusion : Use slow evaporation of dichloromethane/hexane mixtures to promote crystal growth .
  • Temperature gradients : Gradual cooling from 60°C to 4°C enhances lattice formation .
  • Additive screening : Introduce trace amounts of co-solvents (e.g., DMSO) or salts to stabilize crystal nuclei .
  • SHELX refinement : Apply twin refinement and disorder modeling to resolve complex crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.